4-Acetyl-2'-chloro-4'-methylbiphenyl
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Overview
Description
4-Acetyl-2’-chloro-4’-methylbiphenyl is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is also known by its IUPAC name, 1-(2’-chloro-4’-methyl[1,1’-biphenyl]-4-yl)ethanone . This compound is characterized by the presence of an acetyl group, a chloro substituent, and a methyl group on a biphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2’-chloro-4’-methylbiphenyl can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . In this reaction, a boronic acid derivative of 4-chloro-2’-methylbiphenyl is coupled with an acetyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 4-Acetyl-2’-chloro-4’-methylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Carboxy-2’-chloro-4’-methylbiphenyl.
Reduction: 4-(2’-Chloro-4’-methylphenyl)ethanol.
Substitution: 4-Acetyl-2’-methoxy-4’-methylbiphenyl.
Scientific Research Applications
4-Acetyl-2’-chloro-4’-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetyl-2’-chloro-4’-methylbiphenyl involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by enzymes or other biological molecules, leading to the formation of covalent adducts. The chloro substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylbiphenyl
- 4-Chloro-4’-methylbiphenyl
- 4-Acetyl-2’-methoxybiphenyl
Uniqueness
4-Acetyl-2’-chloro-4’-methylbiphenyl is unique due to the presence of both an acetyl and a chloro substituent on the biphenyl backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[4-(2-chloro-4-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-8-14(15(16)9-10)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBZDAUPAZFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718367 |
Source
|
Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-16-0 |
Source
|
Record name | Ethanone, 1-(2′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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